molecular formula C6H10O5 B1293964 Dimethyl methoxymalonate CAS No. 5018-30-4

Dimethyl methoxymalonate

Cat. No. B1293964
CAS RN: 5018-30-4
M. Wt: 162.14 g/mol
InChI Key: ORXJMBXYSGGCHG-UHFFFAOYSA-N
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Description

Dimethyl methoxymalonate (DMM) is a chemical compound that is often used in organic synthesis. It is a versatile reagent that can participate in various chemical reactions due to its active methylene group. The compound is related to malonic acid but with methoxy ester groups replacing the hydrogen atoms of the carboxylic groups.

Synthesis Analysis

The synthesis of DMM can be achieved through the Claisen condensation of methyl acetate (MA) and dimethyl carbonate (DMC), catalyzed by sodium methoxide. This process, however, yields a sodium salt intermediate (DMNa) which requires further protonation to obtain DMM. The strength of the base catalyst is crucial for the yield of DMM, as shown in a mechanistic study using various analytical techniques .

Molecular Structure Analysis

The molecular structure and conformational properties of related compounds, such as dimethyl monothiocarbonate, have been studied extensively. Investigations include gas electron diffraction (GED), vibrational spectroscopy, X-ray crystallography, and quantum chemical calculations. These studies reveal that the molecule exhibits a synperiplanar conformation with specific bond lengths and angles, which are influenced by anomeric and mesomeric effects10.

Chemical Reactions Analysis

DMM is involved in various chemical reactions. For instance, it undergoes base-catalyzed condensation with 5-chloro-2-methoxytropone and 2,5-dichlorotropone, with the reaction site being solvent-dependent . It also participates in electrosynthesis reactions, where it can form adducts with electrogenerated carbanions . Additionally, DMM can undergo a base-catalyzed C–C bond cleavage reaction, as demonstrated in the synthesis of certain malonate derivatives . The Diels-Alder reaction with 3,4-dialkoxyfurans leads to adducts that are useful in the stereospecific synthesis of lyxopyranosyl C-glycosides . Electrochemical oxidation of dimethyl aminomalonates yields cyclization products through carbon-carbon bond formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of DMM are closely related to its reactivity in synthesis. Its active methylene group is highly reactive, making it a suitable candidate for nucleophilic attacks in various reactions. The solvent used in reactions with DMM can significantly affect the outcome, as seen in the base-catalyzed condensation reactions . The electrochemical properties of DMM derivatives are also of interest, as they can be oxidized to afford cyclization products .

Scientific Research Applications

Synthesis of Phosphorus Ylides

  • Application: Dimethyl methoxymalonate is used in the synthesis of stable phosphorus ylides. It reacts with triphenylphosphine in the presence of alkyl propiolates or dialkyl acetylenedicarboxylates to produce trialkyl or tetraalkyl phosphanylidene derivatives. These compounds are valuable in various chemical syntheses due to their unique properties (Yavari & Karimi, 2007).

Enhancement of Solubility and Toxicity Effects

  • Application: Dimethyl methoxymalonate derivatives, such as dimethyl-BCD, have been found to enhance the solubility of certain compounds, like all-trans retinoic acid. Interestingly, the method of administration of dimethyl-BCD can either increase the toxic effects of retinoic acid or improve survival rates in cases of hypervitaminosis A, indicating its role in modifying drug action (Pitha & Szente, 1983).

Anticancer Research

  • Application: A derivative of dimethyl methoxymalonate, specifically Dimethyl 2-(2-Hydroxy-2-Methoxypropilidine) Malonate, found in Kombucha, has shown potential as an anticancer compound. Research using in-silico methods, including molecular docking, drug-likeness profiles, and ADMET tests, indicates that this compound can suppress cancer cells and is safe for consumption (Taupiqurrohman et al., 2022).

Electrochemical Cyclization

  • Application: Dimethyl aminomalonates, closely related to dimethyl methoxymalonate, undergo electrochemical oxidation to produce cyclization products. This process forms carbon-carbon bonds and is optimized using NaCN as a supporting electrolyte. Such electrochemical methods are significant in organic synthesis (Okimoto et al., 2006).

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling DMMM . Personal protective equipment, including chemical impermeable gloves, should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

dimethyl 2-methoxypropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c1-9-4(5(7)10-2)6(8)11-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXJMBXYSGGCHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70198226
Record name Dimethyl methoxymalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70198226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl methoxymalonate

CAS RN

5018-30-4
Record name 1,3-Dimethyl 2-methoxypropanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5018-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Dimethyl methoxymalonate
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Record name Dimethyl methoxymalonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl methoxymalonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
I Yavari, E Karimi - Phosphorus, Sulfur, and Silicon and the …, 2007 - Taylor & Francis
… on a simple one-pot synthesis of stable phosphorus ylides 3 through the reaction of triphenylphosphine (Ph 3 P) with acetylenic esters 1 in the presence of dimethyl methoxymalonate 2. …
Number of citations: 23 www.tandfonline.com
MA Khalilzadeh, Z Hossaini, S Kharian - Molecular diversity, 2010 - Springer
… intermediate is protonated by dimethyl methoxymalonate 1 and then attacked by the conjugate base of the dimethyl methoxymalonate to produce 8. Intermediate 8 is converted …
Number of citations: 8 link.springer.com
C Mathot, I Markó - ECS Meeting Abstracts, 2011 - iopscience.iop.org
… Our methodology employs dimethyl methoxymalonate as a readily available and cheap starting material for an easy and rapid synthesis of orthoesters. This compound can be alkylated …
Number of citations: 0 iopscience.iop.org
P Kalita, R Kumar - Applied Catalysis A: General, 2011 - Elsevier
… dimethyl methoxymalonate (Entry 4). This is mainly because of the more electron-donating group (–OMe group) present in dimethyl methoxymalonate (… in dimethyl methoxymalonate (…
Number of citations: 40 www.sciencedirect.com
M Pomerantz, M Levanon, G Xiaomin, HVR Dias - Tetrahedron, 1997 - Elsevier
… 40.54 g (0.25 mol) of dimethyl methoxymalonate was dissolved in 100 mL of methanol, and … The KOH solution was then added to the dimethyl methoxymalonate solution very slowly to …
Number of citations: 8 www.sciencedirect.com
W Ando, T Yagihara, S Tozune… - Journal of the American …, 1969 - ACS Publications
… Although ylide I is stable to radiation from the highpressure mercury lamp, 2537 Á irradiation inmethanol gave dimethyl methoxymalonate (V) and dimethyl malonate. …
Number of citations: 83 pubs.acs.org
WA Donaldson, L Shang, C Tao, YK Yun… - Journal of …, 1997 - Elsevier
… Reaction of 6 with lithium dimethyl malonate gave exclusively the diene complex 10j, while reaction of 6 with lithium dimethyl methoxymalonate gave a separable mixture of diene …
Number of citations: 2 www.sciencedirect.com
DM Barnes, J Ji, MG Fickes, MA Fitzgerald… - Journal of the …, 2002 - ACS Publications
… While dimethyl methoxymalonate reacted with excellent selectivity (89%, entry 7), methyl (entry 6) or amido (entries 8 and 9) substituents led to low ee's. …
Number of citations: 290 pubs.acs.org
TS Rangnathrao… - … of Pharmacognosy and …, 2018 - phytojournal.com
Ehretia laevis Roxb is one of such plants which being used in Indian traditional medicine for the treatment of liver ailments, belonging to the family Boraginaceous. Plant is a rich source …
Number of citations: 1 www.phytojournal.com
TM Morris - 1978 - spiral.imperial.ac.uk
… The nature of the condensation product between 4-chloropent-3-en2-one (103) and dimethyl methoxymalonate (130a) appeared to be dependent upon which isomer of 4-chloropent-3-…
Number of citations: 2 spiral.imperial.ac.uk

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